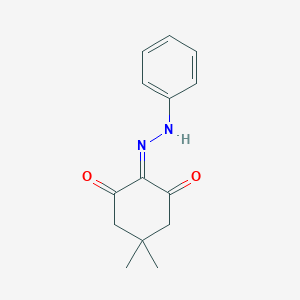![molecular formula C14H12N2 B182874 7-Methyl-2-phenylimidazo[1,2-a]pyridine CAS No. 885-91-6](/img/structure/B182874.png)
7-Methyl-2-phenylimidazo[1,2-a]pyridine
Overview
Description
7-Methyl-2-phenylimidazo[1,2-a]pyridine is a hydrogen bonding sensor developed by the Kozlowski group. This colorimetric probe has been used to assess the relative reactivity of hydrogen bonding organocatalysts as well as to measure hydrogen bond strength in pharmaceutically relevant molecules .
Synthesis Analysis
The synthesis of 2-Phenylimidazo[1,2-α]pyridines has been achieved from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions . The reaction of acetophenone, 1-butyl-3-methylimidazolium tribromide ([Bmim]Br3) and 2-aminopyridine proceeds smoothly in the presence of Na2CO3 to form 2-phenylimidazo[1,2-α]pyridine . A novel series of imidazopyridine Schiff bases have also been synthesized by the acid-catalyzed reaction of 7-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine with different aromatic aldehydes .
Molecular Structure Analysis
The molecular formula of 7-Methyl-2-phenylimidazo[1,2-a]pyridine is C14H12N2 . The InChI code is 1S/C14H12N2/c1-11-7-8-16-10-13(15-14(16)9-11)12-5-3-2-4-6-12/h2-10H,1H3 . The Canonical SMILES is CC1=CC2=NC(=CN2C=C1)C3=CC=CC=C3 .
Chemical Reactions Analysis
Imidazo[1,2-a]pyridines have been synthesized through various methods including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .
Physical And Chemical Properties Analysis
The molecular weight of 7-Methyl-2-phenylimidazo[1,2-a]pyridine is 208.26 g/mol . The exact mass and monoisotopic mass are 208.100048391 g/mol . The topological polar surface area is 17.3 Ų . The compound has a complexity of 235 .
Scientific Research Applications
Breast Cancer Chemotherapy : A study found that derivatives of 7-Methyl-2-phenylimidazo[1,2-a]pyridine exhibited promising activity against breast cancer cells. Specifically, these compounds inhibited cell proliferation, intercalated into DNA, and induced cell death by apoptosis (Almeida et al., 2018).
Fluorescent Properties for Organic Compounds : Research into the fluorescent properties of imidazo[1,2-a]pyridine derivatives, including 7-Methyl-2-phenylimidazo[1,2-a]pyridine, demonstrated their potential as novel fluorescent organic compounds (Tomoda et al., 1999).
Anti-inflammatory Activity : Some derivatives of 7-Methyl-2-phenylimidazo[1,2-a]pyridine, particularly 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid, showed significant anti-inflammatory and analgesic activity, with minimal gastro-intestinal ulcerogenic action (Di Chiacchio et al., 1998).
Structural and Charge Analysis : X-ray structural investigations of 2-phenylimidazo[1,2-a]pyridine revealed insights into its geometry and electron density distribution, which are crucial for understanding its chemical behavior and reactivity (Tafeenko et al., 1996).
Role in Carcinogenicity : Research highlighted the carcinogenic potential of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (a structurally related compound), particularly in colon and mammary carcinomas, which is relevant in the context of dietary exposure through cooked meats (Ito et al., 1991).
Insecticidal Activities : Derivatives of hexahydroimidazo[1,2-alpha]pyridine, similar to 7-Methyl-2-phenylimidazo[1,2-a]pyridine, demonstrated significant insecticidal activities, offering potential applications in pest control (Shao et al., 2008).
Synthesis and Pharmaceutical Applications : Various studies have explored the synthesis and characterization of 7-Methyl-2-phenylimidazo[1,2-a]pyridine, highlighting its utility as a structural framework in medicinal chemistry (Santaniello et al., 2017).
Future Directions
Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . Future research may focus on developing more efficient synthesis methods and exploring further biological applications .
properties
IUPAC Name |
7-methyl-2-phenylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-11-7-8-16-10-13(15-14(16)9-11)12-5-3-2-4-6-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICCPXMKBWXGLLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351857 | |
| Record name | 7-methyl-2-phenylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-2-phenylimidazo[1,2-a]pyridine | |
CAS RN |
885-91-6 | |
| Record name | 7-methyl-2-phenylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50351857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-N-[7-chloro-2-[(E)-2-(2,4-dibromophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine](/img/structure/B182791.png)
![Propanedinitrile, [1-(cyanomethyl)-2-pyrrolidinylidene]-](/img/structure/B182792.png)



![1-{2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}-2,4,6-triphenylpyridinium](/img/structure/B182800.png)







![5-[4-(Dimethylamino)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B182815.png)